molecular formula C13H12N4OS B2568547 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 868143-06-0

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No.: B2568547
CAS No.: 868143-06-0
M. Wt: 272.33
InChI Key: UUEQTPQKVFRHTJ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyridazine core, which is known for its biological activity, making it a promising candidate for drug development.

Chemical Reactions Analysis

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Comparison with Similar Compounds

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol can be compared with other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substituent groups, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antiproliferative effects against various cancer cell lines.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often incorporates the formation of the triazole ring and subsequent thiol group introduction. For instance, a related compound was synthesized using hydrazine derivatives and pyridine-based substrates, demonstrating the versatility of synthetic routes available for these heterocycles .

Antiproliferative Effects

The biological activity of this compound has been primarily evaluated through its antiproliferative effects on cancer cell lines. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer types. For example:

  • IC50 Values : In a study involving a series of triazolo derivatives, compounds showed IC50 values ranging from 0.008 to 90.5 μM against different cancer cell lines . While specific IC50 data for this compound is not explicitly reported in the literature reviewed, it can be inferred that its structural analogs demonstrate potent activity.

The proposed mechanisms through which these compounds exert their antiproliferative effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
  • C-Met Kinase Inhibition : Some derivatives have been identified as potential inhibitors of c-Met kinase, a target implicated in various cancers. The inhibition leads to reduced cell proliferation and increased apoptosis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives:

  • Antitumor Activity Assessment : A comprehensive study assessed a range of triazolo derivatives against 60 cancer cell lines using sulforhodamine B assays. The results indicated promising antineoplastic activity across multiple types of cancer cells .
  • Cell Line Specificity : Research has shown that specific substitutions on the triazolo ring can enhance selectivity and potency against particular cancer types. For instance, compounds with methoxy or ethoxy substitutions exhibited varied efficacy against breast and lung cancer cell lines .

Data Table: Summary of Antiproliferative Activities

Compound NameCancer Cell LineIC50 (μM)Mechanism
Compound 4qSGC-79010.014Tubulin inhibition
Compound 22iA5490.83C-Met inhibition
3-(4-Ethoxyphenyl)-...TBDTBDTBD

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)13-15-14-11-7-8-12(19)16-17(11)13/h3-8H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQTPQKVFRHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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